![molecular formula C10H15NO2 B3251909 4-Methoxy-3-(propan-2-yloxy)aniline CAS No. 212489-95-7](/img/structure/B3251909.png)
4-Methoxy-3-(propan-2-yloxy)aniline
Overview
Description
4-Methoxy-3-(propan-2-yloxy)aniline is an organic compound with the molecular formula C10H15NO2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with methoxy and propan-2-yloxy groups
Preparation Methods
The synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline typically involves the reaction of 4-methoxyaniline with propan-2-ol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the substitution reaction. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4-Methoxy-3-(propan-2-yloxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or propan-2-yloxy groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-3-(propan-2-yloxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(propan-2-yloxy)aniline involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways, where the compound influences cellular responses through receptor binding and activation.
Comparison with Similar Compounds
4-Methoxy-3-(propan-2-yloxy)aniline can be compared with other similar compounds such as:
4-Methoxy-3-(1-methylethoxy)benzenamine: Similar in structure but with different substituents.
4-Methoxy-3-(propan-2-yloxy)phenol: Similar functional groups but different core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-Methoxy-3-(propan-2-yloxy)aniline, with the molecular formula , is an organic compound that belongs to the class of substituted anilines. Its structure features a methoxy group and a propan-2-yloxy group attached to the aromatic ring, which contributes to its unique chemical properties and potential biological activities. This compound is primarily explored for its applications in medicinal chemistry, specifically for its biological activity against various diseases.
The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors. It can act as a ligand, modulating the activity of these targets through various biochemical pathways. The compound's interactions may lead to:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in disease processes.
- Receptor Binding : It may bind to cellular receptors, influencing signal transduction pathways that regulate cellular functions.
Research Findings
Recent studies have highlighted several important aspects of the biological activity of this compound:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, thiosemicarbazone derivatives derived from this compound have demonstrated significant cytotoxicity against cancer cells, suggesting potential therapeutic applications in oncology.
- Antileishmanial Activity : The compound has been investigated for its effectiveness against intracellular amastigotes of Leishmania panamensis, showing promising results in inhibiting the growth of this pathogen.
- Pharmacological Studies : A study focused on the pharmacological characterization of related compounds found that modifications in the structure could enhance biological activity, indicating that further synthetic variations could lead to improved therapeutic agents .
Case Study 1: Anticancer Properties
A study evaluated the cytotoxic effects of various derivatives of this compound on different cancer cell lines. The results indicated that certain modifications significantly increased the potency against breast and lung cancer cells, suggesting a structure-activity relationship (SAR) that could guide future drug development efforts.
Case Study 2: Antileishmanial Efficacy
In vitro studies demonstrated that this compound exhibited significant inhibitory effects on Leishmania panamensis, with IC50 values indicating effective concentrations for therapeutic use. These findings support further exploration into its potential as an antileishmanial agent.
Comparison with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Methoxy-3-(1-methylethoxy)benzenamine | Similar structure, different substituents | Varies; less potent than this compound |
4-Methoxy-3-(propan-2-yloxy)phenol | Similar functional groups | Different core structure; varied activity |
The unique substitution pattern of this compound imparts distinct chemical and biological properties compared to similar compounds, making it a valuable candidate for further research.
Properties
IUPAC Name |
4-methoxy-3-propan-2-yloxyaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(2)13-10-6-8(11)4-5-9(10)12-3/h4-7H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQCETJFAZOKBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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